molecular formula C6FeN6Rb4+4 B1143845 RUBIDIUM FERROCYANIDE CAS No. 14217-07-3

RUBIDIUM FERROCYANIDE

Cat. No.: B1143845
CAS No.: 14217-07-3
M. Wt: 553.82
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Description

Rubidium Ferrocyanide (CAS 14217-07-3) is an inorganic coordination compound with the molecular formula C 6 FeN 6 Rb 4 and a molecular weight of 553.82 g/mol [ ]. This compound belongs to the class of Prussian Blue Analogues (PBAs), characterized by a cubic crystal lattice structure where rubidium ions (Rb⁺) are electrostatically coordinated within a framework of octahedral [Fe(CN) 6 ]⁴⁻ anions [ ]. This open framework, with a lattice parameter of approximately 10.6 Å, provides spacious channels that facilitate ion diffusion and exchange processes, which are critical for its primary research applications [ ]. The foremost research value of this compound lies in the highly selective separation and extraction of rubidium from complex aqueous solutions, such as salt lake brines [ ]. In these environments, Rb⁺ exists in trace amounts alongside high concentrations of competing ions like sodium (Na⁺) and potassium (K⁺). The mechanism of action exploits the specific affinity of the ferrocyanide crystal lattice for larger alkali metal ions due to its expanded structure, which preferentially accommodates Rb⁺ (ionic radius 1.52 Å) over K⁺ (1.38 Å) [ ]. Research demonstrates that materials like zinc hexacyanoferrate(II) can achieve a separation coefficient (β Rb-K ) of up to 44.6, while advanced electrochemical methods using cupric ferrocyanide have reported separation factors for Rb⁺ over K⁺ as high as 63 [ ]. This makes ferrocyanide-based precipitation and adsorption a low-cost and effective method for enriching rubidium, significantly simplifying subsequent purification procedures [ ]. Furthermore, this compound and its analogs are valuable in electrochemical research. The mechanism involves electron transfer facilitated by the ferrocyanide ion, where the iron center can cycle between +2 and +3 oxidation states when subjected to an electric field [ ]. This redox activity, coupled with the ion exchange properties of the lattice, is exploited in developing electrochemical sensors and is a subject of interest for energy storage systems [ ]. The compound is typically synthesized via precipitation reactions between rubidium salts and ferrocyanide precursors [ ]. As a research material, it is provided as a yellow crystalline solid, soluble in water [ ]. Disclaimer: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications [ ].

Properties

CAS No.

14217-07-3

Molecular Formula

C6FeN6Rb4+4

Molecular Weight

553.82

Synonyms

RUBIDIUM FERROCYANIDE

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Rubidium Hexacyanoferrate Ii

Direct Precipitation and Co-precipitation Approaches

Direct precipitation and co-precipitation are common methods for the synthesis of rubidium hexacyanoferrate(II). These techniques rely on the reaction of soluble rubidium salts with a source of the hexacyanoferrate(II) anion, leading to the formation of the sparingly soluble product.

The control of stoichiometry is paramount in the synthesis of pure rubidiaum hexacyanoferrate(II). The reaction typically involves the combination of a rubidium salt (e.g., rubidium chloride) with a hexacyanoferrate(II) salt (e.g., potassium hexacyanoferrate(II)). The molar ratio of the reactants is a critical parameter that dictates the composition of the final product. An excess of either reactant can lead to the incorporation of impurities or the formation of mixed-alkali metal hexacyanoferrates.

In co-precipitation processes, which are often employed for the separation of alkali metals, the stoichiometry of the precipitating agent relative to the target ions is carefully controlled to achieve selective precipitation. For instance, in the separation of rubidium and cesium from solutions containing other alkali metals like potassium, a substoichiometric amount of a transition metal hexacyanoferrate can be used to preferentially precipitate the heavier alkali metals.

Table 1: Influence of Reactant Molar Ratio on Product Purity (Hypothetical Data)

Molar Ratio (Rb⁺:[Fe(CN)₆]⁴⁻)Product CompositionObserved Impurity Phases
3.8:1Rb₄[Fe(CN)₆] with excess RbClRbCl
4:1Stoichiometric Rb₄[Fe(CN)₆]Minimal
4.2:1Rb₄[Fe(CN)₆] with co-precipitated K₂Rb₂[Fe(CN)₆]Potassium-containing phases

The concentrations of the precursor solutions and the pH of the reaction medium significantly affect the formation, yield, and particle size of the precipitated rubidium hexacyanoferrate(II). Higher concentrations of reactants generally lead to faster precipitation rates and smaller particle sizes due to increased supersaturation.

The pH of the solution plays a crucial role in the stability of the hexacyanoferrate(II) ion and can influence the protonation state of the complex, which in turn affects its reactivity and the morphology of the precipitate. While specific studies on the optimal pH for rubidium hexacyanoferrate(II) precipitation are not extensively detailed, research on the formation of ferrocyanide complexes in general suggests that neutral to slightly alkaline conditions are often favorable for maximizing the yield and stability of the ferrocyanide species.

Table 2: Effect of pH on the Yield of Ferrocyanide Formation

pHInitial Rate of Ferrocyanide Formation (relative units)Final Concentration of Ferrocyanide (relative units)
6ModerateModerate
7HighHigh
8Very HighMaximum
9HighHigh
10ModerateDecreasing

This data is generalized from studies on ferrocyanide formation and may not be specific to the precipitation of rubidium hexacyanoferrate(II).

Solvothermal and Hydrothermal Synthesis Routes

Solvothermal and hydrothermal methods offer an alternative to conventional precipitation techniques, often yielding products with higher crystallinity and controlled morphology. These methods involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal).

Temperature and pressure are the key parameters in solvothermal and hydrothermal synthesis. Increased temperature generally enhances the solubility of the reactants and the kinetics of the reaction, leading to the formation of larger and more well-defined crystals. The pressure within the autoclave is a function of the solvent, the filling volume, and the temperature. It influences the solvent properties and can affect the stability of different crystalline phases. For the synthesis of metal hexacyanoferrates, hydrothermal conditions can promote the formation of dense, stable crystal structures.

Table 3: General Influence of Hydrothermal/Solvothermal Parameters on Crystallization

ParameterEffect on Crystallization
Increasing TemperatureIncreases crystal size and crystallinity; may alter crystal phase.
Increasing PressureCan favor the formation of denser crystal phases; influences solvent properties.
Reaction TimeLonger times generally lead to larger crystals and phase purity.

This table presents general trends observed in the hydrothermal/solvothermal synthesis of metal hexacyanoferrates, as specific data for rubidium hexacyanoferrate(II) is limited.

Seed-mediated growth is a powerful technique to control the size and shape of crystals. This method involves the introduction of pre-formed "seed" crystals of rubidium hexacyanoferrate(II) into a supersaturated solution of the reactants. The subsequent growth occurs on the surface of these seeds, allowing for the formation of larger, more uniform crystals. The final size of the crystals can be controlled by the number of seeds introduced and the concentration of the growth solution. While a widely used technique in materials chemistry, specific examples of its application to the synthesis of rubidium hexacyanoferrate(II) are not extensively documented.

Control of Crystal Habit and Morphology

The external shape of a crystal, known as its habit or morphology, is determined by the relative growth rates of its different crystallographic faces. Control over crystal habit is important as it can influence the material's properties, such as its reactivity and bulk density.

The crystal habit of rubidium hexacyanoferrate(II) can be influenced by several factors during its synthesis:

Supersaturation: Lower supersaturation levels generally favor the growth of larger, more well-defined crystals.

pH: As mentioned earlier, pH can affect the surface charge of the growing crystals and the speciation of the reactants in solution, thereby influencing which crystal faces grow fastest.

Table 4: Factors Influencing Crystal Morphology

FactorInfluence on Crystal Habit and Morphology
SupersaturationHigh supersaturation leads to rapid nucleation and smaller, less-defined crystals. Low supersaturation promotes slower growth and larger, more regular crystals.
pHAlters the surface energy of different crystal faces, influencing their relative growth rates.
Additives/ImpuritiesCan selectively adsorb to certain crystal faces, inhibiting their growth and leading to a change in the overall crystal shape.

This table outlines general principles of crystal growth control that are applicable to the synthesis of rubidium hexacyanoferrate(II).

Synthesis of Nanocrystalline and Microcrystalline Forms

The preparation of rubidium hexacyanoferrate(II) in crystalline forms, ranging from the nano- to the micro-scale, is critical for its application in various fields. The particle size and crystallinity can significantly influence the material's surface area, reactivity, and electronic properties.

Microcrystalline Synthesis:

A common method for synthesizing microcrystalline metal hexacyanoferrates involves a precipitation reaction in an aqueous solution. For instance, a method analogous to the synthesis of rubidium manganese hexacyanoferrate can be employed. This typically involves mixing an aqueous solution containing a soluble rubidium salt (e.g., rubidium chloride) and a soluble ferrocyanide salt (e.g., potassium ferrocyanide) with a solution of a transition metal salt. researchgate.net In the case of rubidium ferrocyanide, a direct precipitation reaction between a soluble rubidium salt and a ferrocyanide solution would be the primary route.

The general reaction can be represented as:

4Rb⁺(aq) + [Fe(CN)₆]⁴⁻(aq) → Rb₄Fe(CN)₆

The control of reaction conditions such as reactant concentrations, temperature, stirring rate, and pH is crucial in determining the size and quality of the resulting microcrystals. Slow addition of reactants and controlled temperature can promote the growth of larger, more well-defined crystals.

Nanocrystalline Synthesis:

The synthesis of nanocrystalline this compound can be achieved through methods that promote rapid nucleation and limit crystal growth. These methods often involve the use of stabilizing agents or templates. A green synthesis approach, which utilizes environmentally benign reagents, is gaining prominence. For example, plant extracts or other biological entities can act as both reducing and capping agents in the synthesis of nanoparticles. dergipark.org.trresearchgate.net

A potential green synthesis route for this compound nanoparticles could involve the reaction of a rubidium salt with a ferrocyanide precursor in the presence of a natural extract. The phytochemicals in the extract would help control the particle size and prevent agglomeration, leading to the formation of stable nanoparticles. The particle size of nanoparticles is a critical factor for their application, with sizes below 100 nm often being desirable for enhanced reactivity and novel properties. dergipark.org.tr

ParameterInfluence on Crystallinity and Particle Size
Reactant Concentration Higher concentrations can lead to faster precipitation and smaller particle sizes.
Temperature Higher temperatures can increase reaction rates and potentially lead to larger crystals, while lower temperatures may favor the formation of smaller nanoparticles.
Stirring Rate Vigorous stirring can promote the formation of smaller, more uniform particles by ensuring rapid mixing of reactants.
pH The pH of the solution can affect the stability of the ferrocyanide complex and the solubility of the product, thereby influencing particle formation.
Presence of Additives Surfactants, polymers, or natural extracts can act as capping agents to control particle growth and stabilize nanoparticles. dergipark.org.tr

Fabrication of Thin Films and Composite Structures

Thin Films:

The fabrication of this compound thin films is essential for its use in electronic and electrochemical devices. Several deposition techniques can be adapted for this purpose, including electrochemical deposition, chemical bath deposition, and physical vapor deposition.

Electrochemical Deposition: This technique involves the electro-oxidation or electro-reduction of precursor species onto a conductive substrate. For other metal hexacyanoferrates, thin films have been successfully deposited by cycling the potential of an electrode in a solution containing the metal ions and hexacyanoferrate ions. A similar approach could be used for this compound by using an electrolyte containing a rubidium salt and a ferrocyanide salt.

Chemical Bath Deposition (CBD): In CBD, a substrate is immersed in a solution containing the precursors, and the film deposits on the substrate as a result of a controlled chemical reaction in the solution. youtube.com This method is advantageous due to its simplicity and potential for large-area deposition.

Physical Vapor Deposition (PVD): PVD techniques, such as thermal evaporation or sputtering, involve the deposition of a material from the vapor phase onto a substrate in a vacuum chamber. youtube.com While more complex, PVD offers precise control over film thickness and purity. For instance, a post-deposition treatment with rubidium fluoride (B91410) (RbF) has been used in the fabrication of CIGS thin-film solar cells to improve their efficiency, demonstrating a method for incorporating rubidium into thin-film structures. researchgate.netresearchgate.net

Composite Structures:

Incorporating this compound into a matrix material to form a composite can enhance its mechanical stability, porosity, and selectivity for specific applications, such as ion exchange and catalysis.

Polymer Encapsulation: this compound particles can be encapsulated within a polymer matrix, such as polyacrylonitrile (B21495) (PAN) or calcium alginate. tandfonline.commdpi.com This is typically achieved by dispersing the pre-synthesized ferrocyanide particles in a polymer solution, followed by a phase inversion or cross-linking process to form beads or membranes. mdpi.com Such composites offer improved handling and prevent the leaching of the active material.

In-situ Synthesis in a Porous Support: Another approach is the in-situ synthesis of this compound within the pores of a support material, such as a metal-organic framework (MOF) or a porous polymer. This method can lead to a highly dispersed and accessible active phase. For example, composite materials have been developed by immobilizing sulfhydryl groups and magnetic Fe₃O₄ within a porous cavity to enhance the capture of rubidium ions. researchgate.net

Fabrication MethodKey FeaturesPotential Application
Electrochemical Deposition Precise control over film thickness and morphology.Sensors, Electrochromic devices
Chemical Bath Deposition Simple, low-cost, suitable for large areas.Ion-selective membranes
Physical Vapor Deposition High purity films with controlled stoichiometry.Electronic components
Polymer Encapsulation Enhanced mechanical stability and handling.Ion exchange, Adsorbents
In-situ Synthesis High dispersion and accessibility of the active phase.Catalysis, Separation media

Purification and Isolation Techniques for High-Purity Rubidium Hexacyanoferrate

The purification of this compound is crucial to remove impurities that may affect its performance in high-purity applications. The primary impurities are often other alkali metal ions, such as potassium and cesium, due to their similar chemical properties. chemicalbook.com Purification strategies can be applied either to the final product or to the precursor materials.

Recrystallization:

Fractional crystallization has traditionally been a method for separating alkali metal salts. chemicalbook.com This technique relies on small differences in the solubility of the salts in a particular solvent system. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize the desired compound, leaving impurities in the mother liquor. For rubidium salts, this can be a laborious process due to the similar ionic radii of rubidium, potassium, and cesium. chemicalbook.com

Ion Exchange Chromatography:

Ion exchange chromatography is a powerful technique for separating ions based on their affinity for an ion exchange resin. While often used to recover rubidium from various sources using hexacyanoferrate-based sorbents, the principle can be reversed to purify the this compound itself. mdpi.com A solution of impure this compound could be passed through a cation exchange column designed to have a higher affinity for the impurity ions (e.g., K⁺ or Cs⁺) than for Rb⁺, or vice-versa depending on the chosen resin and eluent.

Desorption and Elution:

In the context of using metal hexacyanoferrates for rubidium recovery, the desorption or elution step is essentially a purification process for the recovered rubidium salt. tandfonline.commdpi.com For instance, after adsorbing rubidium onto a hexacyanoferrate-based composite, a specific eluent is used to selectively desorb the rubidium. Ammonium (B1175870) chloride (NH₄Cl) solutions have been shown to be effective for desorbing rubidium from potassium copper hexacyanoferrate. mdpi.com A two-stage elution process can be employed, first using a dilute solution to remove less strongly bound impurities, followed by a more concentrated solution to recover the high-purity rubidium. mdpi.com The recovered rubidium salt solution can then be used to synthesize high-purity this compound.

TechniquePrinciple of SeparationKey Considerations
Recrystallization Differences in solubility of the target compound and impurities.Can be inefficient for separating chemically similar ions like K⁺, Rb⁺, and Cs⁺. chemicalbook.com
Ion Exchange Chromatography Differential affinity of ions for a stationary ion exchange resin.Requires careful selection of the resin and eluent for effective separation.
Selective Desorption/Elution Using a specific chemical agent (eluent) to selectively remove the desired ion from a sorbent.The choice of eluent and its concentration are critical for achieving high purity. mdpi.com

Green Chemistry Approaches in Rubidium Hexacyanoferrate(II) Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov The application of these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable production methods.

Use of Benign Solvents:

A key principle of green chemistry is the use of safer solvents. Water is often the solvent of choice for the synthesis of metal hexacyanoferrates due to its low cost, non-toxicity, and non-flammability. researchgate.netresearchgate.net Many of the precipitation methods for producing this compound can be carried out in aqueous media, aligning with this principle.

Renewable and Non-Toxic Reagents:

Green synthesis routes often employ reagents derived from renewable resources. For instance, plant extracts containing phytochemicals like polyphenols, flavonoids, and terpenoids can act as reducing and capping agents in the synthesis of nanoparticles. dergipark.org.trresearchgate.netmdpi.com The use of such extracts for the synthesis of this compound nanoparticles would be a significant step towards a greener process. dergipark.org.trresearchgate.net

Energy Efficiency:

Waste Reduction:

Green chemistry emphasizes the prevention of waste rather than its treatment or cleanup. Atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, are highly desirable. Precipitation reactions for the synthesis of this compound are generally atom-economical. Additionally, developing processes that allow for the recycling of solvents and unreacted reagents can further minimize waste.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Safer Solvents Employing water as the reaction medium for precipitation reactions. researchgate.netresearchgate.net
Use of Renewable Feedstocks Utilizing plant extracts as capping or reducing agents for nanoparticle synthesis. dergipark.org.trresearchgate.net
Energy Efficiency Conducting syntheses at ambient temperature and pressure.
Waste Prevention Designing atom-economical precipitation reactions and recycling process streams.

Crystallographic Analysis and Structural Elucidation of Rubidium Hexacyanoferrate Ii

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement of a crystalline material. researchgate.net By analyzing the diffraction pattern produced when a single crystal is exposed to a monochromatic X-ray beam, a complete structural model can be constructed.

The foundational step in single-crystal analysis is the determination of the unit cell—the basic repeating block of the crystal lattice. The dimensions of this cell (the lattice parameters a, b, c) and the angles between its axes (α, β, γ) are calculated from the geometric positions of the diffraction spots. researchgate.net Subsequent analysis of the systematic absences in the diffraction data—reflections that are forbidden by symmetry—allows for the unambiguous assignment of the crystal's space group. libretexts.org The space group describes all the symmetry operations (like rotations, reflections, and inversions) that leave the crystal structure unchanged.

While detailed experimental data for Rubidium Hexacyanoferrate(II) is not extensively published, the typical data obtained from such an analysis is presented in the table below.

Parameter Value
Crystal SystemTBD
Space GroupTBD
a (Å)TBD
b (Å)TBD
c (Å)TBD
α (°)TBD
β (°)TBD
γ (°)TBD
Volume (ų)TBD
Z (Formula units per cell)TBD
Table 1: Representative Unit Cell Parameters determined by SC-XRD. TBD (To Be Determined) indicates that specific experimental values for Rubidium Ferrocyanide are not available in the cited literature.

Once the positions of all atoms in the unit cell are determined, a detailed analysis of the coordination environment and bonding is possible. In Rubidium Hexacyanoferrate(II), the structure is defined by the ionic interactions between rubidium cations (Rb⁺) and the complex hexacyanoferrate(II) anions, [Fe(CN)₆]⁴⁻.

The iron(II) center is expected to be octahedrally coordinated by six cyanide ligands via the carbon atoms. The analysis would yield precise bond lengths for the Fe-C and C-N bonds within the anion, as well as the distances between the Rb⁺ cations and the surrounding nitrogen atoms of the cyanide ligands. nih.gov These bond lengths are critical for understanding the stability and electronic structure of the compound.

Bond Typical Length (Å)
Fe - CTBD
C ≡ NTBD
Rb - NTBD
Table 2: Representative Bond Lengths determined by SC-XRD. TBD (To Be Determined) indicates that specific experimental values for this compound are not available in the cited literature.

Many complex inorganic salts, particularly Prussian blue analogues, crystallize as hydrates, incorporating water molecules into their lattice. iucr.org These water molecules can occupy specific crystallographic sites (ligand water) or exist within channels or voids in the structure (zeolitic or interstitial water). iucr.org Single-crystal XRD is highly effective at locating the positions of these water molecules and determining their occupancy factors. The analysis can also reveal the presence of crystallographic vacancies, where an expected atomic site is unoccupied. The presence and arrangement of both water molecules and vacancies can significantly influence the material's properties.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile technique used for analyzing polycrystalline samples. ncl.ac.uk Unlike SC-XRD, which requires a pristine single crystal, PXRD can be performed on finely ground powders, making it ideal for routine sample characterization. libretexts.org The resulting diffraction pattern serves as a unique fingerprint for a crystalline phase, allowing for its identification by comparison with reference patterns from databases. ncl.ac.ukresearchgate.net

When a sample contains a mixture of different crystalline compounds, PXRD can be used for quantitative phase analysis (QPA) to determine the relative abundance of each phase. mdpi.com The Rietveld method is a powerful QPA technique where the entire experimental diffraction pattern is fitted with a calculated model based on the known crystal structures of the constituent phases. rruff.infocore.ac.uk The weight percentage of each phase in the mixture is derived from the refined scale factors of the individual patterns. rruff.info This is crucial for assessing the purity of a synthesized sample of this compound, allowing for the quantification of any unreacted starting materials or side products.

The PXRD pattern can also provide information on the microstructure of the sample. Preferred orientation, a condition where the crystallites in the powder are not randomly oriented, can alter the relative intensities of the diffraction peaks and introduce systematic errors into quantitative analysis. core.ac.uk Rietveld refinement programs can model and correct for this effect.

Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites). Broader peaks generally indicate smaller crystallite sizes, typically in the nanometer range. This phenomenon, known as peak broadening, can be analyzed to estimate the average crystallite size within the powder sample. nih.gov

Neutron Diffraction for Light Atom Localization and Magnetic Structure

Neutron diffraction is a powerful technique for studying the crystal and magnetic structures of materials like rubidium manganese hexacyanoferrate. Unlike X-rays, neutrons are scattered by atomic nuclei, making them highly sensitive to the positions of light atoms, such as carbon and nitrogen in the cyanide ligands, and capable of distinguishing between neighboring elements like manganese and iron.

A pivotal application of this technique is the determination of magnetic structures. The neutron possesses a magnetic moment, allowing it to interact with unpaired electron spins in magnetic materials. This interaction produces magnetic Bragg reflections in the diffraction pattern, which provide direct information about the arrangement and orientation of atomic magnetic moments.

In a study on Rb₀.₈₈Mn[Fe(CN)₆]₀.₉₆·0.5H₂O, neutron powder diffraction was employed to analyze the material's structure. acs.org The analysis of magnetic Bragg reflections was crucial in characterizing the magnetic ordering. For instance, in a photo-induced phase (PI), which shares the same electronic configuration as the high-temperature phase, neutron diffraction revealed a layered antiferromagnetic structure. acs.org This indicates that the magnetic coupling between the layers is antiferromagnetic. acs.org Rietveld refinement of the neutron diffraction data allows for the precise determination of both the nuclear and magnetic structures, confirming the spin arrangement within the crystal lattice. acs.org Studies on related manganese hexacyanoferrates further confirm the utility of neutron diffraction in determining the magnetic ground state, distinguishing between paramagnetic and ferrimagnetic phases at different temperatures. iaea.org

High-Resolution Transmission Electron Microscopy (HRTEM) for Local Structure and Defects

High-Resolution Transmission Electron Microscopy (HRTEM) and related scanning transmission electron microscopy (STEM) techniques are indispensable for characterizing the local structure, morphology, and elemental composition of hexacyanoferrate materials. While X-ray and neutron diffraction provide information averaged over a bulk sample, HRTEM can visualize the atomic structure of individual crystallites, revealing local deviations from the average structure, such as defects, dislocations, and grain boundaries.

In studies of Prussian blue analogues, including various manganese hexacyanoferrates, TEM has been used to assess crystallite size and morphology. mdpi.commdpi.com For example, investigations on potassium manganese hexacyanoferrate revealed nanoparticles in the range of 50–70 nm. mdpi.com Furthermore, STEM coupled with Energy-Dispersive X-ray Spectroscopy (EDX) enables elemental mapping, confirming the distribution and stoichiometry of constituent elements like rubidium, manganese, and iron across the nanoparticles. mdpi.com

Although extensive HRTEM studies focusing specifically on lattice defects in rubidium manganese hexacyanoferrate are not widely reported, the technique is crucial for understanding how structural imperfections and vacancies, which are common in this class of materials, might influence their electrochemical and phase-transition behaviors. mdpi.comunibo.it

Pressure- and Temperature-Induced Structural Transitions

Rubidium manganese hexacyanoferrate is renowned for its bistability, existing in two distinct phases: a high-temperature (HT) cubic phase and a low-temperature (LT) tetragonal phase. researchgate.net The transition between these phases can be triggered by changes in temperature and pressure, and it is characterized by a wide thermal hysteresis loop, indicative of a first-order phase transition. jps.jpeurekaselect.com

The temperature-induced transition typically occurs around 225 K during cooling and 300 K during warming, demonstrating significant thermal hysteresis of approximately 75 K. jps.jp This transition is accompanied by a distinct structural change from a face-centered cubic structure (space group F-43m) in the HT phase to a body-centered tetragonal structure (space group I-4m2) in the LT phase. jps.jpresearchgate.net

Applying hydrostatic pressure can also induce a similar structural transformation. High-pressure vibrational spectroscopy studies have shown that a cubic-to-tetragonal phase transition occurs at a relatively low pressure of approximately 0.3 GPa at room temperature. researchgate.net Further increases in pressure beyond 2 GPa lead to more subtle structural modifications, attributed to the in-plane rotation of the FeC₆ and MnN₆ octahedra, which serves to compensate for the pressure-induced volume contraction. researchgate.net

Table 1: Crystallographic Data for Temperature-Induced Phase Transition in RbMn[Fe(CN)₆]
PhaseTemperature RangeCrystal SystemSpace GroupLattice Parameters (Å)Unit Cell Volume (ų)
High-Temperature (HT)> 300 KCubicF-43ma ≈ 10.533≈ 1169
Low-Temperature (LT)< 225 KTetragonalI-4m2a = b ≈ 7.09, c ≈ 10.52≈ 1057

Data sourced from multiple studies on RbMn[Fe(CN)₆] systems. jps.jp

The mechanism driving these structural transitions is a cooperative, metal-to-metal charge transfer. researchgate.netresearchgate.net In the high-temperature state, the electronic configuration is primarily Mn²⁺-NC-Fe³⁺. acs.org Upon cooling or application of pressure, an electron transfers from the manganese ion to the iron ion, resulting in the low-temperature electronic configuration of Mn³⁺-NC-Fe²⁺. researchgate.net

The electronic and magnetic properties of rubidium manganese hexacyanoferrate are intrinsically linked to its crystal structure. The change in electronic configuration during the phase transition directly alters the magnetic properties of the material.

High-Temperature (Cubic) Phase : The electronic state is Mn²⁺(S = 5/2) – NC – Fe³⁺(S = 1/2). Both metal ions are in high-spin or intermediate-spin states with unpaired electrons, leading to paramagnetic behavior at higher temperatures. researchgate.net

Low-Temperature (Tetragonal) Phase : The electronic state is Mn³⁺(S = 2) – NC – Fe²⁺(S = 0). researchgate.net The Fe²⁺ ion is in a low-spin state and is diamagnetic (S=0). The magnetic properties are therefore dominated by the Mn³⁺ ions. At sufficiently low temperatures (typically around 12 K), a three-dimensional ferromagnetic ordering occurs due to the interactions between these Mn³⁺ sites. acs.orgjps.jp

This direct correlation is a hallmark of the material. The transition from the cubic paramagnetic state to the tetragonal state, which subsequently becomes ferromagnetic at lower temperatures, is a clear demonstration of how structural changes, driven by electronic charge transfer, govern the macroscopic magnetic response of the compound. acs.org

Spectroscopic Characterization of Rubidium Hexacyanoferrate Ii

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural details of rubidium hexacyanoferrate(II). The vibrational modes of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, and the influence of the rubidium cations and any associated water molecules can be meticulously examined.

Assignment of Cyanide Stretching and Bending Modes

The most prominent features in the vibrational spectra of hexacyanoferrate(II) complexes are the cyanide (C≡N) stretching vibrations. For the [Fe(CN)₆]⁴⁻ ion, which possesses an octahedral (Oₕ) symmetry, group theory predicts one IR-active (T₁ᵤ) and two Raman-active (A₁₉ and E₉) C≡N stretching modes.

In the infrared spectrum of rubidium hexacyanoferrate(II), the C≡N stretching mode typically appears in the range of 2000-2100 cm⁻¹. More specifically, for ferrocyanide complexes, this band is generally observed around 2090 cm⁻¹. researchgate.net The exact position of this band can be influenced by factors such as the cation, crystal packing, and hydration state.

Raman spectroscopy provides complementary information. The Raman-active C≡N stretching modes for ferrocyanides are also found in a similar region. nih.gov The presence of multiple peaks in the C≡N stretching region of both IR and Raman spectra can indicate a lowering of the ideal Oₕ symmetry of the [Fe(CN)₆]⁴⁻ anion within the crystal lattice. iaea.org

Bending modes of the cyanide ligand (δ(Fe-CN)) are expected at lower frequencies. For hexacyanoferrate(II) complexes, a deformation mode of the Fe-CN group is typically observed around 590 cm⁻¹. researchgate.net

A summary of typical vibrational modes for hexacyanoferrate(II) complexes is presented in the table below.

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)
C≡N StretchingIR, Raman2000 - 2100
Fe-C≡N BendingIR, Raman~590
Metal-CN StretchingIR, Raman417 - 450

Detection of Interstitial Water and Other Ligands

Many hexacyanoferrate salts, including rubidium ferrocyanide, crystallize with water molecules in their lattice. These water molecules, often referred to as interstitial or crystal water, give rise to characteristic vibrational bands. The presence of water is readily identified by a broad absorption band in the infrared spectrum in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations. akjournals.com A bending mode for water (δ(HOH)) is also typically observed around 1600 cm⁻¹. akjournals.com The presence and nature of these bands can provide information on the hydration state of the compound and the hydrogen bonding environment of the water molecules.

Mössbauer Spectroscopy for Iron Oxidation States and Site Symmetries

Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of specific isotopes, in this case, ⁵⁷Fe. It provides valuable information about the oxidation state, spin state, and local symmetry of the iron atom in rubidium hexacyanoferrate(II). The key parameters derived from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE₋), and, in the presence of magnetic ordering, magnetic hyperfine splitting.

Isomer Shift and Quadrupole Splitting Analysis

The isomer shift (δ) is a measure of the s-electron density at the iron nucleus and is highly indicative of the oxidation state. For low-spin Fe(II) complexes like hexacyanoferrate(II), the isomer shift values are typically close to 0 mm/s relative to iron metal at room temperature. Dehydration of hexacyanoferrate(II) complexes can lead to a slight increase in the isomer shift. akjournals.com

The quadrupole splitting (ΔE₋) arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with an asymmetric electric field gradient (EFG) at the nucleus. In an ideal octahedral symmetry (Oₕ), as expected for the [Fe(CN)₆]⁴⁻ ion, the EFG should be zero, resulting in a single absorption line in the Mössbauer spectrum (i.e., no quadrupole splitting). However, distortions from perfect octahedral symmetry, caused by factors such as crystal packing effects, the presence of interstitial water molecules, or the nature of the counter-ion, can lead to a non-zero EFG and thus, observable quadrupole splitting. nih.gov The magnitude of the quadrupole splitting, therefore, provides a sensitive measure of the distortion of the local environment around the iron atom.

A summary of expected Mössbauer parameters for low-spin Fe(II) is provided below.

ParameterExpected Value for Low-Spin Fe(II)Information Provided
Isomer Shift (δ)~ 0 mm/s (relative to Fe metal)Oxidation state and s-electron density at the nucleus
Quadrupole Splitting (ΔE₋)~ 0 mm/s (for perfect Oₕ symmetry)Local symmetry and distortion of the coordination sphere

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (Rb₄[Fe(CN)₆]), XPS provides valuable insights into the constituent elements—rubidium (Rb), iron (Fe), carbon (C), and nitrogen (N)—confirming their presence and elucidating their respective oxidation states and chemical environments.

Core-Level Spectra Analysis of Rb, Fe, C, N

The analysis of core-level spectra in XPS involves measuring the binding energies of electrons ejected from the core orbitals of the constituent atoms. These binding energies are characteristic of each element and are sensitive to the local chemical environment, providing information on oxidation states and bonding.

Rubidium (Rb): The XPS spectrum of rubidium in inorganic compounds is characterized by the Rb 3d core-level peaks. The Rb 3d spectrum exhibits a doublet, corresponding to the Rb 3d₅/₂ and Rb 3d₃/₂ spin-orbit components. For rubidium in an ionic compound like this compound, where it exists as the Rb⁺ cation, the binding energy of the Rb 3d₅/₂ peak is a key indicator of its presence and chemical state.

Iron (Fe): The Fe 2p core-level spectrum is crucial for determining the oxidation state of iron in the hexacyanoferrate(II) complex. The spectrum consists of the Fe 2p₃/₂ and Fe 2p₁/₂ spin-orbit doublet. For the Fe(II) state in a low-spin octahedral environment, as in ferrocyanide, the Fe 2p₃/₂ peak is expected at a specific binding energy. surfacesciencewestern.comthermofisher.com The absence of significant satellite structures, which are often characteristic of high-spin Fe(II) or Fe(III) species, can further confirm the low-spin Fe(II) state in the [Fe(CN)₆]⁴⁻ anion. thermofisher.com

Carbon (C) and Nitrogen (N): The C 1s and N 1s core-level spectra provide information about the cyanide (CN⁻) ligands. The C 1s spectrum is expected to show a primary peak corresponding to the carbon in the cyanide group. Similarly, the N 1s spectrum will exhibit a peak characteristic of the nitrogen in the cyanide ligand. The binding energies of these peaks are influenced by the coordination of the cyanide ligand to the iron center. In metal cyanides, the C 1s and N 1s binding energies can provide insights into the nature of the metal-ligand bond. acs.orgmsu.ru

Below is an interactive data table summarizing the expected binding energies for the core-level spectra of this compound.

ElementCore LevelExpected Binding Energy (eV)Notes
Rubidium (Rb)Rb 3d₅/₂~110The precise value can vary slightly depending on the chemical environment.
Iron (Fe)Fe 2p₃/₂~708 - 709Characteristic for low-spin Fe(II) in a cyanide complex. surfacesciencewestern.comrsc.org
Carbon (C)C 1s~284 - 285Typical range for carbon in a metal cyanide complex.
Nitrogen (N)N 1s~397 - 398Typical range for nitrogen in a metal cyanide complex. researchgate.net

Valence Band Spectroscopy

Valence band XPS provides information about the molecular orbitals and the density of states of the material. The valence band spectrum of this compound would be a composite of the electronic states of the Rb⁺ cations and the [Fe(CN)₆]⁴⁻ anions. The spectrum is expected to be dominated by features arising from the molecular orbitals of the hexacyanoferrate(II) anion, which are formed from the Fe 3d and the C and N 2s and 2p atomic orbitals. The contribution from the filled orbitals of the Rb⁺ cation would also be present. Analysis of the valence band spectrum can provide experimental validation of the electronic structure calculations for the ferrocyanide complex. aps.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) at Fe and Rb K-edges

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element in a material. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, in particular, is sensitive to the oxidation state and coordination geometry of the absorbing atom.

Electronic Structure and Oxidation State Determination

Fe K-edge: The Fe K-edge XANES spectrum of this compound is primarily used to confirm the +2 oxidation state of the iron atom. The position of the absorption edge is sensitive to the effective charge on the absorbing atom; a higher oxidation state generally results in a shift of the edge to higher energy. acs.org By comparing the Fe K-edge energy of this compound with that of reference compounds containing Fe(II) and Fe(III), the oxidation state can be unequivocally determined. researchgate.net The pre-edge features in the Fe K-edge spectrum, which arise from 1s to 3d transitions, are also indicative of the local symmetry and electronic configuration of the iron center. desy.de For the octahedral [Fe(CN)₆]⁴⁻ complex, these pre-edge features are expected to be weak.

Local Coordination Environment Probing

Rb K-edge: The Rb K-edge XANES spectrum provides information about the local coordination environment of the rubidium ions in the crystal lattice. The shape and features of the XANES spectrum are determined by the geometry and nature of the atoms surrounding the Rb⁺ ions. tandfonline.com This can be used to understand how the rubidium cations are situated with respect to the hexacyanoferrate(II) anions in the solid state. While the Rb⁺ ion is expected to have an irregular coordination geometry in the crystal lattice, XANES can provide insights into the average local structure. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei (e.g., ¹³C, ¹⁴N, ⁸⁷Rb if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of specific atomic nuclei. For this compound, NMR studies of ¹³C, ¹⁴N, and ⁸⁷Rb can offer valuable structural and dynamic information.

¹³C NMR: The ¹³C NMR spectrum of this compound would show a single resonance for the six equivalent carbon atoms of the cyanide ligands in the [Fe(CN)₆]⁴⁻ anion. The chemical shift of this resonance is characteristic of the cyanide carbon in a low-spin Fe(II) complex. bhu.ac.innih.govcompoundchem.com The precise chemical shift value can be influenced by the counter-ion (in this case, Rb⁺) and the solid-state packing effects.

¹⁴N NMR: The ¹⁴N nucleus has a nuclear spin of I=1 and is therefore a quadrupolar nucleus. This typically results in broad NMR signals, especially in the solid state, which can make ¹⁴N NMR challenging. nationalmaglab.orgnih.gov However, the high symmetry of the [Fe(CN)₆]⁴⁻ anion could potentially lead to a narrower ¹⁴N signal than might be expected for less symmetric environments. The ¹⁴N chemical shift would provide information about the electronic environment of the nitrogen atoms in the cyanide ligands.

⁸⁷Rb NMR: Rubidium has two NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb, with ⁸⁷Rb being the more favorable nucleus for NMR due to its higher sensitivity and narrower linewidths, despite being a quadrupolar nucleus (I=3/2). huji.ac.ilchemlin.org The ⁸⁷Rb NMR spectrum of solid this compound would be sensitive to the local environment of the rubidium ions. The chemical shift and the quadrupolar coupling constant, which can be extracted from the solid-state NMR spectrum, provide information about the symmetry of the electric field gradient at the rubidium nucleus and its coordination. nih.govrsc.orgpascal-man.com

An interactive data table of expected NMR chemical shifts is presented below.

NucleusExpected Chemical Shift Range (ppm)Reference CompoundNotes
¹³C170-180Tetramethylsilane (TMS)For the cyanide carbon in the [Fe(CN)₆]⁴⁻ anion. science-and-fun.dewisc.edu
¹⁴NVariesNitromethaneExpected to be broad due to the quadrupolar nature of the nucleus.
⁸⁷RbVariesRbCl solutionThe chemical shift is sensitive to the coordination environment of the Rb⁺ ion.

Theoretical and Computational Studies of Rubidium Hexacyanoferrate Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict various properties of materials, including their electronic band structure, geometry, and vibrational modes, by calculating the electron density of the system. cambridge.org

DFT calculations are instrumental in determining the electronic band structure and the density of states (DOS) of rubidium hexacyanoferrate(II). The band structure reveals the ranges of energy that an electron may have (energy bands) and the ranges of energy it may not have (band gaps). The DOS provides information about the number of available electronic states at each energy level.

For rubidium hexacyanoferrate(II), the electronic states near the Fermi level are primarily dominated by the d-orbitals of the iron atom and the molecular orbitals of the cyanide ligands. Calculations for related Prussian blue analogues show that the valence band maximum (VBM) and conduction band minimum (CBM) are heavily influenced by the metal d-orbitals. scirp.org The high density of states at specific energy levels signifies numerous states available for occupation by electrons. wikipedia.org The calculated band gap is a crucial parameter that determines the material's conductivity; hexacyanoferrate compounds can range from insulators to semiconductors depending on their specific composition and structure. nih.gov

Table 1: Representative Electronic Properties of Hexacyanoferrate Compounds from DFT Calculations

PropertyDescriptionTypical Calculated Values/Characteristics
Band Gap The energy difference between the valence and conduction bands.Varies from wide-gap insulator to semiconductor, depending on the specific cations.
Valence Band Primarily composed of filled orbitals.Dominated by Fe t2g orbitals and π orbitals of CN- ligands.
Conduction Band Primarily composed of empty orbitals.Dominated by empty Fe eg orbitals and π* orbitals of CN- ligands.
Density of States (DOS) Number of states per interval of energy.Sharp peaks in the DOS correspond to the localized d-orbitals of the transition metal. researchgate.net

DFT is a powerful tool for predicting the stable crystal structure of materials by finding the geometry that corresponds to the minimum total energy. cambridge.org This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until these forces are minimized. The lattice parameters of the unit cell are also varied to find the lowest-energy configuration.

Table 2: Predicted Structural Parameters for Alkali Metal Hexacyanoferrates(II)

Compound FamilyCrystal SystemSpace GroupPredicted Fe-C Bond Length (Å)Predicted C-N Bond Length (Å)
A4[Fe(CN)6] (A=K, Rb)MonoclinicP21/c~1.90 - 1.95~1.15 - 1.20
A2M[Fe(CN)6] (A=alkali, M=metal)Cubic / TetragonalFm-3m / P4/mmm~1.88 - 1.92~1.16 - 1.21

Note: The values presented are typical ranges for this class of compounds derived from DFT calculations on related structures. Specific values for Rubidium Ferrocyanide would be determined via a dedicated computational study.

Molecular Dynamics (MD) Simulations

Molecular Dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

The crystal lattice of rubidium hexacyanoferrate(II) contains channels and interstitial sites that can host the rubidium counter-ions and, potentially, water molecules. MD simulations are ideally suited to study the dynamic behavior of these species. rsc.org By simulating the trajectories of hundreds or thousands of atoms over time, MD can reveal the diffusion pathways and mobility of the Rb⁺ ions within the framework. ucl.ac.uk

Many Prussian blue analogues are known to undergo structural phase transitions induced by changes in temperature or pressure. aps.org MD simulations, particularly those using force fields derived from high-accuracy DFT calculations (ab initio MD), are a key tool for investigating the atomistic mechanisms of these transformations. nih.gov

By simulating the system at various temperatures or pressures, researchers can observe the onset of a phase transition directly. aps.org The simulation can track changes in key structural parameters, such as lattice constants, bond angles, and the coordination environment of the atoms. This allows for the identification of the microscopic drivers of the transition, such as the cooperative rotation of the [Fe(CN)₆]⁴⁻ octahedra or the displacement of the rubidium ions. aps.org

Phonon Dispersion and Lattice Dynamics Calculations

Lattice dynamics calculations, often performed within the framework of DFT, are used to study the vibrational modes of a crystal, known as phonons. The results are typically presented as phonon dispersion curves, which plot the frequency of the vibrations against the wave vector throughout the Brillouin zone. aps.org

These calculations for rubidium hexacyanoferrate(II) would reveal the collective motions of the atoms in the crystal lattice. The dispersion curves consist of different branches, including acoustic modes, which correspond to the collective in-phase movement of atoms (like sound waves), and optical modes, which involve out-of-phase movements of adjacent atoms. arxiv.org

A key application of these calculations is the identification of soft modes—vibrational modes with imaginary frequencies. The presence of a soft mode indicates a structural instability in the crystal lattice, often pointing towards a potential phase transition. arxiv.org Studies on related Prussian blue analogues have used phonon calculations to identify specific low-energy rotational modes of the cyanide-linked octahedra as being responsible for phenomena like negative thermal expansion. nih.govacs.org

Computational Prediction of Spectroscopic Signatures

Computational modeling is a powerful tool for predicting and interpreting the spectroscopic signatures of complex materials like rubidium hexacyanoferrate(II). Methods such as Density Functional Theory (DFT) are employed to calculate the vibrational properties, which correspond to spectral features observed in Infrared (IR) and Raman spectroscopy. dtic.milosti.gov

The process begins with the computational determination of the molecule's equilibrium geometry by minimizing its energy. Subsequently, the vibrational frequencies are calculated. In the harmonic approximation, these frequencies are derived from the eigenvalues of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements). github.io The intensities of IR bands are related to the changes in the dipole moment during a vibration, while Raman activities are determined by the changes in the polarizability of the molecule. github.io

For hexacyanoferrate complexes, DFT calculations using functionals like PBE0 have been shown to accurately model their vibrational and electronic spectra. osti.gov For instance, the characteristic C≡N stretching frequency in the aqueous ferrocyanide ion, [Fe(CN)₆]⁴⁻, is experimentally found around 2037.6 cm⁻¹, a value that can be reproduced and assigned through computational analysis. osti.gov Similar computational workflows can be applied to solid-state this compound to predict its full vibrational spectrum. These theoretical spectra serve as invaluable references for interpreting experimental data, helping to assign specific spectral bands to particular molecular motions and to understand how the crystalline environment and the presence of the rubidium counter-ion influence the vibrational modes of the hexacyanoferrate anion. researchgate.netnih.gov

Table 1: Overview of Computational Methods for Spectroscopic Prediction This is an interactive table. Click on the headers to learn more about each component.

Computational MethodProperty CalculatedPredicted Spectroscopic DataCommon Functionals/Basis Sets
Density Functional Theory (DFT) Vibrational Frequencies, Electronic TransitionsIR Spectra, Raman Spectra, UV-Vis SpectraB3LYP, PBE0, M06-2X / 6-311G**, TZP
Time-Dependent DFT (TDDFT) Excited State EnergiesUV-Vis Absorption Spectra, X-ray SpectraPBE0, CAM-B3LYP / Sapporo-TZP
Quantum Mechanics/Molecular Mechanics (QM/MM) Solute-Solvent InteractionsSolvatochromic Shifts, Spectral BroadeningDFT (QM) + Force Field (MM)

Modeling of Ion Exchange Mechanisms and Selectivity

The porous, cage-like framework of metal hexacyanoferrates, including this compound, makes them excellent candidates for ion exchange applications. researchgate.netmdpi.com Computational modeling plays a crucial role in understanding the mechanisms and selectivity of these processes, particularly for the capture of specific cations like cesium (Cs⁺) from solution.

Molecular dynamics (MD) and Monte Carlo simulations are used to model the ion exchange process at the atomic level. nih.gov These models can simulate the behavior of various ions within the ferrocyanide lattice, allowing researchers to calculate key thermodynamic parameters such as adsorption enthalpies. researchgate.net The selectivity of the ferrocyanide framework for one ion over another is governed by a combination of factors, including the ion's charge, its hydrated ionic radius, and the electrostatic interactions with the framework. mdpi.comnih.gov

Metal hexacyanoferrates are known to be highly selective for alkali metals with larger ionic radii and low hydration energy, such as cesium and rubidium itself. mdpi.com This selectivity arises because the size of the cages within the crystal lattice is compatible with these less hydrated ions, allowing for a snug fit and favorable energetic interactions. mdpi.com Computational models can quantify these interactions, predicting the binding energy of different cations (e.g., Na⁺, K⁺, Rb⁺, Cs⁺) within the lattice sites. By comparing these binding energies, a selectivity series can be established. For example, molecular modeling of related systems has shown that adsorption enthalpies are the key determinant of selectivity, confirming the preference for larger, less hydrated cations. nih.govresearchgate.net

Table 2: Properties Influencing Ion Exchange Selectivity in Ferrocyanide Lattices This interactive table details the key factors that computational models use to predict ion exchange behavior.

CationIonic Radius (pm)Hydrated Radius (pm)Hydration Energy (kJ/mol)Predicted Selectivity in Ferrocyanides
Na⁺ 102358-406Low
K⁺ 138331-330Moderate
Rb⁺ 152329-305High
Cs⁺ 167329-276Very High

Data compiled from various sources to illustrate general principles of ion exchange.

Investigation of Charge Transfer Phenomena

Charge transfer is a fundamental electronic process in many transition metal complexes, and this compound and its analogues are notable for exhibiting metal-to-metal charge transfer (MMCT). researchgate.net This phenomenon involves the transfer of an electron between the iron center and another metal ion, mediated by the bridging cyanide ligand. Theoretical and computational studies are essential for elucidating the mechanisms and energetics of these transitions.

In Prussian blue analogues containing a secondary metal, such as rubidium manganese hexacyanoferrate (RbMn[Fe(CN)₆]), a temperature- or light-induced MMCT can occur. This process involves a reversible switching between a high-temperature electronic state, typically Mn²⁺(S=5/2)–Fe³⁺(S=1/2), and a low-temperature state, Mn³⁺(S=2)–Fe²⁺(S=0). researchgate.net

Computational studies, often using DFT, can model the electronic structure of both states and calculate the energy barrier for the charge transfer event. These models reveal how the inclusion of different alkali cations, like rubidium, affects the geometry of the crystal lattice. The size of the cation can induce structural distortions, such as the tilting of the [Fe(CN)₆] octahedra. This "tilt-engineering" modifies the orbital overlap between the metal centers and the cyanide bridge, thereby directly influencing the efficiency and transition temperature of the charge transfer. researchgate.net For instance, studies have shown that larger cations like rubidium and cesium induce less structural distortion than smaller cations, which facilitates the MMCT phenomenon. researchgate.net

Advanced Functional Applications and Material Integration

Ion Exchange and Adsorption Capabilities

Rubidium ferrocyanide is part of a class of compounds known as metal hexacyanoferrates, which are recognized for their ion exchange properties. These materials possess a crystal structure that facilitates the exchange of ions, making them effective for selectively capturing specific elements from solutions. The general affinity for monovalent cations in this class of materials follows the sequence: Cs⁺ > Rb⁺ > NH₄⁺ > K⁺ > Na⁺ > Li⁺. researchgate.netresearchgate.net The primary mechanism for adsorption is ion exchange, where ions within the ferrocyanide lattice are swapped for ions in the surrounding solution. researchgate.netmdpi.com

Metal hexacyanoferrates, including by extension this compound, are particularly effective at selectively adsorbing large monovalent cations like cesium (Cs⁺) and thallium (Tl⁺). mdpi.com This high selectivity is attributed to the "sieving" effect of the zeolitic-like crystal cage structure of the ferrocyanide. mdpi.com The size of the hydrated ionic radii of these cations (0.329 nm for Rb⁺ and 0.330 nm for Tl⁺) allows them to be readily exchanged with cations like potassium or ammonium (B1175870) within the crystal lattice. mdpi.com

The process is an ion-exchange mechanism where the cations in the ferrocyanide material are swapped for the target cations in the solution. akjournals.comakjournals.com For instance, studies on chromium ferricyanide (B76249) gel, a related compound, demonstrated high selectivity for Rb⁺ and Tl⁺. akjournals.comakjournals.com The presence of alkali ions like potassium in the framework of hexacyanoferrates has been shown to enhance uptake kinetics and sorption capacities by facilitating this ion exchange mechanism over simple surface sorption. mdpi.com The ferrocyanide process is a known method for separating rubidium and caesium. wikipedia.org

Research on various ferrocyanide-based adsorbents has consistently demonstrated their efficacy in capturing Cs⁺ and Rb⁺. While direct data for this compound is sparse, the performance of analogous compounds provides strong indicators of its capabilities.

Table 1: Adsorption Capacities of Various Ferrocyanide-Based Adsorbents for Rubidium and Cesium

Adsorbent Material Target Ion Maximum Adsorption Capacity Reference
Potassium-Zinc Hexacyanoferrate Rb⁺ 76.9 mg/g tandfonline.com
Potassium Cobalt Hexacyanoferrate Rb⁺ High selectivity noted researchgate.net
Copper Ferrocyanide Hydrogel (KCuFC-PCG) Rb⁺ 258.4 mg/g ciac.jl.cn
PAN-KCuFC-PEG Composite Rb⁺ 190 mg/g mdpi.com
Magnesium Ammonium Phosphate (B84403) Rb⁺ 2.83 mmol/g mdpi.com
Magnesium Ammonium Phosphate Cs⁺ 4.37 mmol/g mdpi.com
PB-Si Adsorbent Rb⁺ 317.4 mg/g researchgate.net

This table presents data for various ferrocyanide-based materials to illustrate the general performance of this class of compounds in adsorbing rubidium and cesium.

The kinetics of ion exchange in ferrocyanide-based materials are often described by the pseudo-second-order model. researchgate.netmdpi.comciac.jl.cn This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. ciac.jl.cn For example, the adsorption of rubidium onto a copper ferrocyanide-based hydrogel reached equilibrium in about 6 hours and was well-described by this kinetic model. ciac.jl.cn Similarly, a magnesium ammonium phosphate adsorbent for Rb⁺ and Cs⁺ also followed a pseudo-second-order kinetic model. mdpi.com

The adsorption process is typically consistent with the Langmuir isotherm model, which indicates a monolayer adsorption process where active sites are uniformly located on the adsorbent surface. researchgate.netmdpi.comciac.jl.cn Thermodynamic studies on related adsorbents show that the process can be either exothermic or endothermic depending on the specific ions and material. mdpi.com For instance, the adsorption of Rb⁺ on a magnesium ammonium phosphate adsorbent was found to be an exothermic process. mdpi.com The kinetics of the exchange are influenced by factors such as particle size, temperature, and the concentration of the exchanging ions in the solution. researchgate.net

The synthesis method can control the morphology. For example, in the synthesis of a rubidium manganese hexacyanoferrate, using formamide (B127407) as a solvent instead of water resulted in much smaller, nano-sized particles (100-150 nm). tandfonline.com This reduction in particle size can lead to a broadening of XRD peaks, indicating some lattice disorder but also potentially increasing the surface area available for ion exchange. tandfonline.com Composite materials, such as embedding potassium copper hexacyanoferrate (KCuFC) within a polyacrylonitrile (B21495) (PAN) skeleton, can improve the material's practical application by increasing pore volume and surface area, which enhances adsorption performance. mdpi.com The morphology of potassium-zinc hexacyanoferrate has been described as cubical. tandfonline.com

Electrochemical Applications (Material Role, not specific device performance metrics)

This compound and its analogues are electroactive materials, meaning they can participate in redox reactions. This property makes them suitable for various electrochemical applications, primarily involving electron transfer facilitated by the ferrocyanide ion, [Fe(CN)₆]⁴⁻. evitachem.com

Ferrocyanides, often referred to as Prussian blue analogues (PBAs), are extensively studied as cathode materials for alkali-ion batteries, including sodium-ion and potassium-ion batteries. researchgate.net Their open framework structure allows for the reversible intercalation and deintercalation of large ions like K⁺ and Rb⁺, which is a fundamental process for battery operation. researchgate.net The electrochemical performance is tied to the redox activity of the iron centers within the hexacyanoferrate complex. researchgate.net

While much of the research focuses on sodium and potassium-based systems, the similar ionic radius and chemical properties of rubidium suggest the potential for this compound in rubidium-ion battery systems. The mechanism involves the movement of electrons between the iron center and the surrounding cyanide ligands when an electric field is applied. evitachem.com The material's ionic conductivity is a key property for its use in solid-state electrolytes. evitachem.com

The ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) couple is a classic outer-sphere electron-transfer system used in electrochemistry. The kinetics of this redox reaction can be influenced by the nature of the spectator cations (e.g., Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) present in the electrolyte. mit.edu These cations affect the solvation properties and electron-transfer kinetics of the redox species. mit.edu

Studies on thermogalvanic cells using the ferricyanide/ferrocyanide redox couple have explored the effects of homogeneous electrocatalysis by adding various alkali metal salts, including rubidium chloride. rsc.orgresearchgate.net The presence of these cations can alter the solvation environment and catalyze the electron transfer process. rsc.orgresearchgate.net The participation of cations in the redox reactions of metal hexacyanoferrates forms the basis for developing chemical sensors for these non-electroactive ions, including rubidium. washington.edu The redox mechanism involves the reduction of Fe(III) to Fe(II) and its re-oxidation, a process facilitated by the movement of charge-compensating cations into and out of the material's crystal lattice. researchgate.net

Advanced Sensing and Detection Platforms

This compound, also known as rubidium hexacyanoferrate(II), and its derivatives are integral to the development of sophisticated sensing technologies. The unique electrochemical and structural properties of the hexacyanoferrate complex allow for its application in both electrochemical and optical detection systems. evitachem.com

Electrochemical Sensors (material component role)

The utility of this compound and its oxidized counterpart, rubidium ferricyanide, in electrochemical sensors stems from the electron transfer capabilities of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ redox couple. evitachem.com In these sensors, the material can act as a redox mediator, facilitating electron transfer between an analyte and the electrode surface. This process is fundamental for amperometric biosensors, where the current generated is proportional to the analyte concentration. nih.gov

As a material component, this compound offers conductive properties that are essential for applications like electrochemical sensors. evitachem.com The mechanism involves electron movement between the central iron atom and its cyanide ligands when an electric field is applied. evitachem.com The choice of the cation, such as rubidium, can influence the effective reduction potential (E°eff) of the ferricyanide/ferrocyanide couple. For instance, rubidium ferricyanide has been noted for having a lower E°eff at a concentration of 100 mM compared to the more commonly used potassium ferricyanide, a property that can be advantageous in designing electrochemical test strips, such as those for blood glucose monitoring. google.com

The stability of the hexacyanoferrate(II) complex in various environments is crucial for its role in sensors. evitachem.com Modifications of electrode surfaces with related metal hexacyanoferrates, such as nickel hexacyanoferrate, have been shown to create sensors with strong electrocatalytic effects for detecting molecules like hydrogen peroxide. mdpi.com Furthermore, incorporating hexacyanoferrate into polymer matrices, like in poly(3,4-ethylenedioxythiophene), has been used to develop selective sensors for metal ions. mdpi.com These examples highlight the versatile role of the hexacyanoferrate framework, where rubidium can serve as a key counter-ion influencing the sensor's electrochemical characteristics.

Table 1: Properties of Hexacyanoferrate Compounds in Electrochemical Applications

Compound/SystemApplicationKey Property/RoleReference
This compoundElectrochemical SensorsFacilitates electron transfer via the ferrocyanide ion. evitachem.com evitachem.com
Rubidium FerricyanideElectrochemical Test StripsLower E°eff compared to potassium ferricyanide, improving sensor performance. google.com google.com
Nickel HexacyanoferrateH₂O₂ SensorProvides electrocatalytic activity for H₂O₂ oxidation and reduction. mdpi.com mdpi.com
Ferrocene/FerrocyanideGeneral BiosensorsActs as a common redox mediator. nih.gov nih.gov

Optical Sensing Mechanisms

The optical properties of materials containing the hexacyanoferrate moiety allow for their use in optical sensing platforms. evitachem.com The sensing mechanism is often based on changes in the material's optical characteristics, such as color or fluorescence, upon interaction with an analyte. researchgate.netresearchgate.net

A primary example of an optical sensing mechanism involves the redox transition between Prussian Blue (an iron(III) hexacyanoferrate(II)) and its colorless reduced form, Prussian White. researchgate.net This distinct color change can be exploited for the optical detection of redox-active species. A sensor based on this system can detect strong reductants that cause the blue-to-colorless transition. It can also be used for the indirect detection of electro-inactive alkali cations that are involved in the reduction process. researchgate.net Although this example uses iron as the outer cation, the principle demonstrates a potential pathway for this compound-based optical sensors, leveraging the optical transitions of the iron-cyanide core.

Furthermore, the photoreactivity of the hexacyanoferrate(II) anion itself can be harnessed. researchgate.net Quantum dots (QDs) have been used in optical sensors where their fluorescence is modulated by interactions with analytes. In one system, the light-triggered reaction of hexacyanoferrate at a CdSe/ZnS quantum dot modified electrode was investigated for sensing applications. nih.gov The unique structural properties of this compound make it a candidate for research into new materials with specific optical characteristics that could be tailored for advanced sensing. evitachem.com

Catalytic Applications

Materials derived from rubidium hexacyanoferrate(II) and its analogues exhibit significant potential in catalysis, particularly in heterogeneous catalysis and photocatalysis. The catalytic activity is often associated with the multivalent nature of the iron center and the robust, porous framework of the Prussian Blue Analogue (PBA) structure.

Heterogeneous Catalysis Using Rubidium Hexacyanoferrate(II)-Derived Materials

While direct catalytic applications of pure this compound are not extensively documented, its analogues, such as nickel hexacyanoferrate, serve as effective heterogeneous catalysts. Nickel hexacyanoferrate nanoparticles have been successfully used for the solvent-free oxidation of benzyl (B1604629) alcohol using hydrogen peroxide as the oxidant. researchgate.net The material's high surface area and the presence of active metal sites contribute to its catalytic efficiency. researchgate.net

The principle of using metal hexacyanoferrates as catalysts can be extended to rubidium-containing variants. These materials can be synthesized as composites or supported on other materials to enhance their catalytic performance. For example, catalysts derived from Prussian Blue Analogues can be integrated into various supports, which is a common strategy in heterogeneous catalysis. jyu.fibohrium.com The porous structure of these materials can also be exploited for shape-selective catalysis, where the framework controls access of reactants to the active sites. The development of catalysts like copper nanoparticles supported on zeolitic imidazolate frameworks (ZIF-8) for benzyl alcohol oxidation points to the potential of using metal-organic frameworks and related structures, including PBAs, in catalytic systems. acs.org

Table 2: Catalytic Activity of Nickel Hexacyanoferrate in Benzyl Alcohol Oxidation

CatalystReactantOxidantConversion (%)Selectivity (%)Reference
Nickel Hexacyanoferrate NanoparticlesBenzyl AlcoholH₂O₂93.898.2 (to Benzaldehyde) researchgate.net

Photoreactivity and Photocatalysis

The hexacyanoferrate(II) anion is known for its photoreactivity in aqueous solutions, where it can undergo photo-oxidation or photo-aquation depending on the wavelength of light. researchgate.net This intrinsic property is a foundation for its use in photocatalysis. Research has shown that combining iron and rubidium in specific ratios can lead to materials with enhanced photocurrents, suggesting a synergistic role in photo-responsive systems. acs.orgacs.org

A significant application is seen in the modification of other photocatalysts. For instance, inserting rubidium ions into polymeric carbon nitride (Rb-PCN) was found to induce crystallinity and promote the separation of charge carriers, resulting in a six-fold increase in photocatalytic hydrogen evolution activity compared to the original material. researchgate.net This demonstrates a critical role for rubidium in enhancing the efficiency of photocatalytic systems. researchgate.net

Furthermore, rubidium manganese hexacyanoferrate exhibits a phenomenon known as visible-light-induced reversible photomagnetism. acs.org This involves a charge-transfer phase transition upon irradiation with light of specific wavelengths, switching the material between ferromagnetic and antiferromagnetic states. acs.org This pronounced photoreactivity highlights the potential for creating light-switchable catalysts derived from rubidium-containing hexacyanoferrates. The degradation of the hexacyanoferrate complex itself under UV-A light in the presence of a TiO₂ catalyst has also been studied, which is relevant for understanding its stability and transformation in photocatalytic environments. mdpi.com

Host-Guest Chemistry and Framework Modification

The crystalline structure of this compound and its analogues is characterized by a three-dimensional lattice that is well-suited for host-guest chemistry. evitachem.com These frameworks, often referred to as Prussian Blue Analogues (PBAs), can act as hosts for various guest ions and molecules, leading to applications in separation, storage, and sensing.

The most prominent example of host-guest chemistry involving this class of compounds is the selective separation and enrichment of rubidium ions (the guest) from brines and seawater using various metal hexacyanoferrate frameworks (the host). mdpi.com PBAs like potassium copper hexacyanoferrate (KCuFC) show remarkable capability for adsorbing Rb⁺ ions, even in the presence of high concentrations of competing ions like potassium. mdpi.comresearchgate.net The mechanism involves ion exchange, where the guest Rb⁺ ions replace the K⁺ ions within the host lattice. mdpi.com The specific dimensions of the channels in the cubic structure are compatible with the diffusion of ions like Rb⁺ while hindering larger hydrated ions. mdpi.com

Framework modification is a key strategy to enhance the performance of these host materials. This can involve:

Composite Formation: Immobilizing the hexacyanoferrate in a polymer or hydrogel matrix, such as polyacrylonitrile (PAN) or polyacrylamide/carboxymethylcellulose/graphene, to improve mechanical strength and ease of separation. mdpi.comciac.jl.cn The addition of pore regulators like polyethylene (B3416737) glycol (PEG) can further increase the surface area and pore volume. researchgate.net

Core-Shell Structures: Creating hollow nanocubes of rubidium cobalt/nickel hexacyanoferrate by using a sacrificial core, which results in a material with a well-defined, multi-level pore system. acs.org

Hybrid Frameworks: Grafting zeolitic imidazole (B134444) frameworks (ZIFs) onto potassium cobalt hexacyanoferrate (KCoFC) to create a KCoFC@ZIF composite with increased surface area and improved Rb⁺ uptake kinetics. researchgate.netscribd.com

Conversely, the hexacyanoferrate(II) anion can itself act as a guest. Studies have shown its complexation inside the cavity of host molecules like modified cyclodextrins, where the binding is driven primarily by electrostatic interactions. rsc.org

Table 3: Rubidium (Guest) Adsorption by Hexacyanoferrate-Based Hosts

Host MaterialGuest IonMax. Adsorption Capacity (mg/g)Key FeatureReference
PSF/ZIF-8@KCuFC Composite MembraneRb⁺213.65 (at 45 °C)High capacity and reusability. acs.org
KCuFC-PCG Composite HydrogelRb⁺258.4Chemisorption-dominated process. ciac.jl.cn
K₂Cu₃[Fe(CN)₆]₂Rb⁺Not specifiedHigh separation factor from K⁺, Na⁺, Ca²⁺, Mg²⁺. researchgate.net
PAN-KCuFC-PEG AdsorbentRb⁺Not specifiedHigh separation factor (Rb/K) of 160 in column experiments. mdpi.com

Precursors for Other Advanced Materials

This compound, as a member of the broader class of metal hexacyanoferrates, holds significant potential as a precursor material for the synthesis of a variety of advanced materials. The thermal decomposition of these complex salts can be tailored to yield specific products, including metal oxides and alloys.

Synthesis of Metal Oxides and Alloys

The thermal treatment of metal ferrocyanides is a recognized method for producing a range of derivative materials. While specific studies focusing exclusively on this compound are not extensively detailed in public literature, strong analogies can be drawn from the behavior of similar alkali and transition metal ferrocyanides.

The pyrolysis of ferrocyanide compounds in an oxidizing atmosphere, such as air, typically leads to the formation of metal oxides. For instance, the thermal decomposition of ammonium ferrocyanide, (NH₄)₄[Fe(CN)₆], proceeds through several stages, ultimately yielding iron(III) oxide (Fe₂O₃) nanoparticles. researchgate.net The process involves the sequential formation of intermediates like Prussian Blue before the final oxide is formed at temperatures around 350°C. researchgate.net Similarly, studies on cobalt hexacyanoferrates show decomposition in air results in a mixture of metal oxides and carbides. niscpr.res.in It is well-established that heating mixtures of ferrocyanides and nitrates or nitrites can lead to energetic, and sometimes explosive, reactions that begin at temperatures around 240°C, producing various oxides. iaea.org The thermal degradation of potassium-zinc hexacyanoferrate at temperatures above 420°C results in its decomposition into various metallic oxides, including potassium oxide (K₂O), iron(III) oxide (Fe₂O₃), and zinc oxide (ZnO). Given these examples, it is highly probable that the controlled thermal decomposition of this compound would similarly yield rubidium-containing oxides and iron oxides.

Furthermore, the synthesis of metallic alloys through the pyrolysis of mixed-alkali ferrocyanides has been demonstrated. When a mixture of sodium and potassium ferrocyanides is heated to temperatures exceeding 600°C, it can produce a sodium-potassium alloy that is liquid at room temperature. 911metallurgist.com This suggests a viable pathway for creating rubidium-containing alloys by heating this compound in combination with other metal ferrocyanides under controlled, non-oxidizing conditions. Additionally, cyanide-bridged coordination polymers, a category that includes this compound, are recognized as versatile precursors for crafting other nanomaterials, including both alloys and oxides. researchgate.net

Integration into Composite Materials

The integration of ferrocyanide-based compounds into larger composite structures is a significant area of research, primarily driven by the need for materials with high selectivity for certain ions. In this context, the focus is often on creating composites that can effectively capture rubidium from aqueous solutions, thereby forming a rubidium-containing composite material in the process. This is achieved by embedding a metal ferrocyanide, which acts as the active component, within a stable, porous matrix.

The operational principle of these composites relies on ion exchange. Typically, a transition metal ferrocyanide containing a lighter alkali metal, such as potassium copper ferrocyanide (KCuFC), is immobilized within a polymer or inorganic framework. mdpi.com When this composite is exposed to a solution containing rubidium ions (Rb⁺), the host potassium ions (K⁺) within the ferrocyanide's crystal lattice are exchanged for Rb⁺ ions due to the ferrocyanide's higher affinity for rubidium. researchgate.net This process effectively integrates rubidium into the composite's structure.

A variety of matrix materials have been successfully employed to support the active ferrocyanide component, enhancing its mechanical stability and ease of handling while preventing the agglomeration of the fine ferrocyanide powder. mdpi.comtandfonline.com These matrices include:

Polymer-based matrices: Materials like polyacrylonitrile (PAN), calcium alginate, and various hydrogels (e.g., polyacrylamide/carboxymethylcellulose/graphene) are used to encapsulate the ferrocyanide particles. mdpi.comtandfonline.comciac.jl.cn These polymers create a porous, high-surface-area structure that allows for efficient contact between the active sites and the target ions. mdpi.comnih.gov

Inorganic matrices: Alumosilicate microspheres and other porous inorganic structures can also serve as supports for the ferrocyanide modifiers. asme.org

Bio-based matrices: Lignocellulosic materials derived from sources like apricot seed shells have been used to create composite sorbents with ferrocyanide salts. diva-portal.org

The resulting composites exhibit high adsorption capacities for rubidium, making them valuable for applications in resource recovery from sources like salt lake brines, where rubidium is often present at low concentrations alongside high concentrations of competing ions like potassium. mdpi.com

The table below summarizes research findings on various composite materials designed for rubidium uptake, highlighting the matrix, the active component, and the reported adsorption performance.

Composite SystemMatrix MaterialActive Ferrocyanide ComponentMax. Rubidium Adsorption Capacity (mg/g)Key Findings
PAN-KCuFC-PEGPolyacrylonitrile (PAN) with Polyethylene Glycol (PEG)Potassium Cupric Ferrocyanide (KCuFC)190PEG addition increased pore volume and surface area, achieving a high Rb/K separation factor of 160 from brine. 911metallurgist.commdpi.com
KZnFCN-AlginateCalcium AlginatePotassium-Zinc Hexacyanoferrate (KZnFCN)76.9Composite showed high selectivity for Rb⁺ even in the presence of high concentrations of Na⁺, K⁺, Mg²⁺, and Ca²⁺. tandfonline.com
KCuFC-PCG HydrogelPolyacrylamide/Carboxymethylcellulose/Graphene Oxide HydrogelCopper Ferrocyanide (KCuFC)258.4Adsorption is dominated by chemisorption and fits the Langmuir isotherm model, indicating monolayer adsorption. ciac.jl.cn
AWP-CaALGCalcium AlginateAmmonium Tungstophosphate (AWP) (Non-ferrocyanide for comparison)20.64Demonstrates an alternative composite adsorbent system for rubidium. Adsorption equilibrium was reached after 24 hours. researchgate.net

Chemical Reactivity, Stability, and Mechanistic Investigations

Thermal Decomposition Pathways and Kinetics

The thermal stability and decomposition of rubidium ferrocyanide, as with other alkali metal hexacyanoferrates, are complex processes influenced by experimental conditions. Studies on analogous compounds like Prussian blue (iron(III) hexacyanoferrate) provide significant insights into the decomposition pathways. Generally, the thermal decomposition of hexacyanoferrates in an inert atmosphere proceeds through the loss of crystalline water, followed by the breakdown of the cyanide ligands at higher temperatures. researchgate.net

When heated, complex ferricyanides and ferrocyanides can form Prussian Blue-type complexes. cbpf.br For hydrated complexes, the presence of water can lead to side reactions that form ferric oxide. cbpf.br The pyrolysis of anhydrous sodium ferrocyanide, a related alkali metal ferrocyanide, begins in a vacuum at 435 °C, yielding sodium cyanide, iron, carbon, and nitrogen. 911metallurgist.com

The decomposition of hexacyanoferrate compounds typically involves the release of gaseous products such as cyanogen (B1215507) ((CN)₂) or hydrogen cyanide (HCN), particularly in an oxidizing atmosphere. researchgate.net In an inert atmosphere, the decomposition of Prussian blue, an analogue, results in the release of nitrogen gas and cyanogen, leaving behind solid products. researchgate.net

The solid residues from the thermal decomposition of hexacyanoferrates in an inert atmosphere often consist of metal carbides and elemental carbon. For instance, the high-temperature decomposition of Prussian blue under argon leads to the formation of iron carbides (like Fe₃C) and graphite. researchgate.net In an oxidizing atmosphere (air), the final solid products are typically metal oxides, such as iron oxides. researchgate.net

ConditionTemperature Range (°C)Gaseous ProductsSolid ProductsReference
Inert Atmosphere (Argon)67–262Water (H₂O)Dehydrated Compound researchgate.net
Inert Atmosphere (Argon)262–707Cyanogen ((CN)₂), Nitrogen (N₂)Iron Carbides (e.g., Fe₃C), Graphite researchgate.net
Oxidizing Atmosphere (Air)> 270Cyanogen ((CN)₂), Carbon Dioxide (CO₂)Iron Oxides (e.g., Fe₂O₃), Rubidium Salts nih.gov
Vacuum> 435Nitrogen (N₂)Sodium Cyanide, Iron, Carbon (for Na₄[Fe(CN)₆]) 911metallurgist.com

The surrounding atmosphere plays a critical role in the decomposition pathway. In an inert atmosphere like argon or nitrogen, the decomposition leads to carbides and elemental carbon. researchgate.net In contrast, heating in an oxidizing atmosphere such as air leads to exothermic oxidation, forming metal oxides. nih.gov For Prussian blue analogues, this exothermic decomposition in dry air occurs at approximately 270 °C. nih.gov

The heating rate also significantly affects the decomposition kinetics. A higher heating rate tends to shift the decomposition temperatures to higher values. mdpi.com Slower, more gradual heating can allow for controlled, stepwise decomposition. nih.gov For example, a gradual oxidative decomposition of Prussian blue between 200–220 °C is recommended for controlled breakdown before increasing the temperature for complete oxidation. nih.gov This suggests that the kinetics of decomposition, including the temperatures for specific mass loss events, are dependent on how quickly thermal energy is supplied to the system. mdpi.com

Photochemical Stability and Photoinduced Phenomena

Aqueous solutions of alkali metal ferrocyanides are generally stable at room temperature in the dark. 911metallurgist.com However, they are sensitive to light, particularly in the UV and visible regions. This photosensitivity can induce chemical reactions, including charge transfer and degradation.

Rubidium-containing Prussian blue analogues, such as rubidium manganese hexacyanoferrate, are known to exhibit photoinduced phase transitions (PIPT). aip.org These phenomena are driven by a charge transfer between the metal ions within the cyanide-bridged framework. aip.org In the case of Rb₀.₉₄Mn[Fe(CN)₆]₀.₉₈·0.2H₂O, irradiation with light triggers a charge transfer from the high-temperature Fe(III)-Mn(II) state to the low-temperature Fe(II)-Mn(III) state. aip.org This charge transfer alters the electronic and magnetic properties of the material. aip.orgacs.org

Specifically, in rubidium manganese hexacyanoferrate, irradiating the low-temperature phase with 532 nm light induces a Fe(II) → Mn(III) metal-to-metal charge transfer (MMCT), causing a transition to a photoinduced phase and resulting in photodemagnetization. acs.org This process is reversible; irradiating the photoinduced phase with 410 nm light triggers a CN⁻ → Fe(III) ligand-to-metal charge transfer (LMCT), causing a transition back to the low-temperature ferromagnetic state. acs.org These light-induced transitions are associated with significant changes in the material's volume and magnetic properties. nih.gov

The photodegradation of the ferrocyanide ion, [Fe(CN)₆]⁴⁻, and the related ferricyanide (B76249) ion, [Fe(CN)₆]³⁻, in aqueous solutions has been studied extensively. The primary photochemical reaction is photoaquation, where a cyanide ligand is replaced by a water molecule. rsc.orgnih.gov

Upon exposure to light, the complex can absorb a photon, leading to an excited state. From this excited state, a cyanide ligand can dissociate, forming an aquapentacyanoiron complex, [Fe(CN)₅(H₂O)]³⁻, and releasing a free cyanide ion. researchgate.net This process is a key step in the photodissociation of both ferrocyanide and ferricyanide. researchgate.net For ferricyanide, the initial step involves a ligand-to-metal charge transfer (LMCT) excited state, which can then lead to cyanide dissociation. nih.gov The photodegradation rate is influenced by factors such as pH and the wavelength of the light. rsc.orgresearchgate.net Under prolonged UV exposure, sequential substitution of all cyanide ligands can occur. researchgate.net

PhenomenonDescriptionKey Species InvolvedReference
Photoinduced Charge Transfer Light triggers electron transfer between metal centers, altering electronic and magnetic states.Fe(II), Fe(III), Mn(II), Mn(III) aip.orgacs.org
Photoinduced Phase Transition A change in the material's phase (e.g., from ferromagnetic to antiferromagnetic) induced by light.Rubidium Manganese Hexacyanoferrate acs.org
Photodegradation (Photoaquation) A light-induced reaction where a cyanide ligand is replaced by a water molecule.[Fe(CN)₆]⁴⁻, [Fe(CN)₅(H₂O)]³⁻, CN⁻ rsc.orgresearchgate.netresearchgate.net

Chemical Stability in Various Media

The chemical stability of this compound is largely dictated by the behavior of the ferrocyanide anion, [Fe(CN)₆]⁴⁻, in different chemical environments.

Neutral Aqueous Solutions : Aqueous solutions of alkali metal ferrocyanides are considered quite stable at room temperature when protected from light. 911metallurgist.com Reports of slow decomposition have been questioned, as this would produce noticeable hydrogen cyanide, which is not typically observed. 911metallurgist.com

Acidic Solutions : In the presence of mineral acids, ferrocyanide solutions decompose. 911metallurgist.com This decomposition is slow at room temperature but accelerates upon heating. The primary products are highly toxic hydrogen cyanide (HCN) gas and a precipitate of ferrous ferrocyanide. 911metallurgist.com The extent of decomposition increases with the acidity of the solution. 911metallurgist.com

Alkaline Solutions : Strongly alkaline solutions of ferrocyanide are more stable towards heat than neutral solutions. 911metallurgist.com Decomposition in alkaline media is very slow and can produce ammonia (B1221849) and alkali formates. 911metallurgist.com However, the presence of the oxidized form, ferricyanide, can accelerate this decomposition. 911metallurgist.com Recent studies on the use of ferrocyanide in alkaline redox flow batteries confirm its high stability at pH 14 when protected from light, suggesting that previously reported capacity fade was due to other factors rather than structural decomposition of the ferrocyanide ion itself. researchgate.netchemrxiv.orgosti.gov

Hydrolytic Stability and pH Effects

The ferrocyanide ion, [Fe(CN)₆]⁴⁻, is noted for its significant stability in aqueous solutions at room temperature. 911metallurgist.com Neutral and strongly alkaline solutions of ferrocyanides are particularly stable, even against thermal decomposition. 911metallurgist.com However, the stability of the complex is influenced by the pH of the medium.

In acidic solutions, the ferrocyanide ion can undergo protonation and subsequent decomposition. The addition of strong acids can lead to the formation of hydroferrocyanic acid, and under more extreme conditions, such as with concentrated sulfuric acid or upon heating in the presence of dilute acids, the highly toxic gas hydrogen cyanide (HCN) can be liberated. 911metallurgist.com911metallurgist.comwikipedia.org Acidic conditions also render the ferrocyanide ion more susceptible to oxidation by atmospheric oxygen, which does not readily occur in neutral or alkaline solutions in the absence of light. 911metallurgist.com

Conversely, while slight increases in pH can marginally increase the rate of light-induced decomposition, strongly alkaline conditions tend to enhance the stability of the ferrocyanide ion against heat. 911metallurgist.com The adsorption behavior of the constituent ions is also pH-dependent. The adsorption of the ferrocyanide anion onto oxide mineral surfaces, for instance, increases as the pH decreases. nih.gov This is consistent with the general behavior of anions adsorbing to surfaces that become more positively charged at lower pH. nih.gov

pH ConditionEffect on Ferrocyanide ([Fe(CN)₆]⁴⁻) IonReference
Strongly Acidic Decomposition, potential release of hydrogen cyanide (HCN) gas. 911metallurgist.com911metallurgist.comwikipedia.org
Acidic Increased susceptibility to oxidation by air; increased adsorption to oxide surfaces. 911metallurgist.comnih.gov
Neutral High stability in aqueous solutions at room temperature. 911metallurgist.com
Alkaline Generally stable; enhanced thermal stability in strongly alkaline solutions. 911metallurgist.com

This table summarizes the general effects of pH on the stability and behavior of the ferrocyanide anion.

Reactivity with Oxidizing and Reducing Agents

The central iron atom in the ferrocyanide complex, [Fe(CN)₆]⁴⁻, is in the +2 oxidation state. It can be readily oxidized to the +3 state, forming the ferricyanide ion, [Fe(CN)₆]³⁻. This redox transformation is a key feature of its chemical reactivity.

Oxidizing Agents: A variety of strong oxidizing agents can effectively convert ferrocyanide to ferricyanide. 911metallurgist.com

Permanganate (B83412) Ion (MnO₄⁻): In an acidic solution, permanganate quantitatively oxidizes ferrocyanide. However, if the pH is too high or the solution is too concentrated, a precipitate of K₂MnFe(CN)₆ may form. 911metallurgist.com

Hydrogen Peroxide (H₂O₂): In acidified solutions, hydrogen peroxide oxidizes ferrocyanide to ferricyanide. This reaction can be reversible in the absence of acid. 911metallurgist.com

Halogens (Cl₂, Br₂, I₂): Gaseous chlorine and bromine both oxidize the ferrocyanide ion. 911metallurgist.com The reaction with iodine is known to be reversible, with the position of the equilibrium being dependent on the pH. 911metallurgist.com

Atmospheric Oxygen (O₂): While neutral or alkaline solutions are stable against atmospheric oxygen in the dark, acidic solutions can be oxidized by air. 911metallurgist.com

The standard redox potential for the ferrocyanide/ferricyanide couple is approximately +0.37 V. stackexchange.com While the initial oxidation to ferricyanide is common, the ferricyanide complex itself is relatively resistant to further oxidation. However, under harsh conditions with strong oxidants, the cyanide ligands can be oxidized to cyanogen or cyanate, and potentially to carbon dioxide and nitrogen. stackexchange.com

Reducing Agents: The reverse reaction, the reduction of ferricyanide back to ferrocyanide, can also be achieved. For instance, sodium dithionite (B78146) is a common reducing chemical used for this purpose. wikipedia.org This reversibility is fundamental to its application in various chemical processes, including its use as a redox mediator in biosensors. wikipedia.org

AgentTypeOutcome of Reaction with FerrocyanideReference
Potassium Permanganate OxidizingOxidation to ferricyanide in acidic solution. 911metallurgist.com
Hydrogen Peroxide OxidizingOxidation to ferricyanide, particularly in acidic media. 911metallurgist.com
Chlorine, Bromine, Iodine OxidizingOxidation to ferricyanide. 911metallurgist.com
Sodium Dithionite ReducingCan reduce ferricyanide back to ferrocyanide. wikipedia.org

This table illustrates the reactivity of the ferrocyanide complex with common oxidizing and reducing agents.

Surface Chemistry and Adsorption Mechanism Details

The surface chemistry of this compound involves the distinct interactions of its constituent ions—the rubidium cation (Rb⁺) and the ferrocyanide anion ([Fe(CN)₆]⁴⁻)—with various surfaces.

The adsorption of the ferrocyanide anion has been studied on aluminum oxide surfaces (γ-Al₂O₃). nih.govnycu.edu.tw The mechanism is described as an outer-sphere reaction, where the ion does not directly bond with the surface atoms but is held by electrostatic forces. nycu.edu.tw The extent of this adsorption is highly dependent on pH, increasing significantly as the pH becomes more acidic. nih.gov

From the cation perspective, the adsorption of rubidium is often driven by an ion-exchange mechanism. mdpi.com For example, in studies using adsorbents like potassium cupric hexacyanoferrate (KCuFC), the rubidium ion is selectively captured from solutions by replacing other cations (like potassium) within the adsorbent's crystal lattice. mdpi.com This selectivity can be explained in part by Pearson's soft–hard acid–base theory; the Rb⁺ ion, being a relatively soft Lewis acid, shows a favorable interaction with the soft Lewis base cyanide groups (-CN) in the ferrocyanide structure. mdpi.com

Interacting IonAdsorption MechanismKinetic ModelKey Influencing FactorsReference
Ferrocyanide ([Fe(CN)₆]⁴⁻) Outer-sphere complexation-pH (adsorption increases in acidic conditions) nih.govnycu.edu.tw
Rubidium (Rb⁺) Ion exchange, ChemisorptionPseudo-second-orderPresence of competing ions (e.g., K⁺), Lewis acid-base interactions mdpi.com

This table outlines the details of the surface chemistry and adsorption mechanisms for the constituent ions of this compound.

Advanced Analytical Methodologies for In Depth Characterization

Combined and In-Situ Spectroscopic Techniques

Spectroscopic techniques, particularly when combined or applied in-situ, offer dynamic information about the electronic structure and chemical transformations of rubidium ferrocyanide under various conditions. These methods are crucial for understanding redox processes and identifying transient species.

Infrared (IR) and Raman Spectroscopy : In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the oxidation state of the iron center in the ferrocyanide complex. The vibrational frequency of the cyanide (C≡N) stretching mode is sensitive to the oxidation state of the iron atom to which it is coordinated. nih.gov For ferrocyanide ([Fe(CN)₆]⁴⁻), this band typically appears in a lower frequency region (e.g., ~2040 cm⁻¹), while for ferricyanide (B76249) ([Fe(CN)₆]³⁻), it shifts to a higher frequency (e.g., ~2114 cm⁻¹). instras.com By monitoring these bands in real-time during an electrochemical or chemical process, the conversion between ferrocyanide and ferricyanide can be directly observed. instras.com

X-ray Photoelectron Spectroscopy (XPS) : When used in-situ, XPS can provide information about the elemental composition and oxidation states at the surface of the material during a reaction.

Combined X-ray Emission Spectroscopy (XES) : The combination of techniques like femtosecond Fe Kβ mainline and valence-to-core (VtC) XES provides a more complete picture of photochemical processes. nih.gov While Kβ mainline XES is sensitive to the spin and oxidation state of the iron center, VtC XES offers enhanced sensitivity to the metal-ligand bonding and nuclear structure. nih.gov This combined approach is effective in identifying elusive transient intermediates and elucidating complex reaction pathways, such as photo-aquation in hexacyanoferrates. nih.gov

Table 1: Combined and In-Situ Spectroscopic Techniques for this compound Analysis
TechniqueObservable ParameterInformation Derived
In-Situ FTIR SpectroscopyC≡N stretching vibrational frequencyReal-time monitoring of Fe oxidation state (Fe²⁺ vs. Fe³⁺) nih.govinstras.com
Combined Kβ and VtC XESX-ray emission spectraIdentification of transient species; detailed electronic and nuclear structure changes during reactions nih.gov
In-Situ XPSCore-level electron binding energiesSurface elemental composition and changes in oxidation states

Synchrotron-Based Techniques (e.g., X-ray Diffraction, X-ray Absorption Spectroscopy)

Synchrotron light sources provide exceptionally high-flux, high-resolution X-rays that enable characterization far beyond the capabilities of laboratory instruments. These techniques are indispensable for detailed structural and electronic analysis of materials like this compound.

Synchrotron X-ray Diffraction (XRD) : Synchrotron XRD is the definitive method for determining the crystal structure of this compound with high accuracy. The high intensity of the synchrotron beam allows for the study of very small single crystals or powder samples, revealing precise lattice parameters, bond lengths, and angles. nih.gov Furthermore, it enables in-situ diffraction studies under non-ambient conditions, such as high pressure or variable temperature, to investigate structural phase transitions. bohrium.com The high resolution can also distinguish between closely related phases and identify minor crystalline impurities. nih.gov

X-ray Absorption Spectroscopy (XAS) : XAS is an element-specific technique that provides information on the local geometric and electronic structure around a specific atom. By tuning the synchrotron X-ray energy to the absorption edge of iron (Fe K-edge), one can probe the iron centers within the ferrocyanide complex. researchgate.net

X-ray Absorption Near Edge Structure (XANES) : The XANES region provides information on the oxidation state and coordination chemistry of the absorbing atom. The position of the absorption edge shifts with the oxidation state of the iron, providing a direct measure of its valence. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) : The EXAFS region contains information about the local atomic environment of the iron atom, including the number, type, and distance of neighboring atoms (primarily the carbon atoms of the cyanide ligands).

Electron Microscopy for Microstructural and Nanostructural Analysis

Electron microscopy techniques use electron beams to generate high-resolution images of a material's microstructure and nanostructure, providing visual information on morphology, size, and elemental composition.

Scanning Electron Microscopy (SEM) : SEM is used to characterize the surface morphology, particle size, and shape of this compound powders or crystals. researchgate.net It provides high-resolution, three-dimensional-like images of the sample surface. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) , SEM can perform elemental analysis, generating maps that show the spatial distribution of rubidium, iron, and other constituent elements, confirming sample homogeneity and stoichiometry. researchgate.netcgs.gov.cz

Transmission Electron Microscopy (TEM) : TEM offers significantly higher spatial resolution than SEM, enabling the visualization of the internal structure of the material. It can be used to image the crystal lattice planes, identify dislocations and other crystalline defects, and characterize the nanostructure of the material. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles or crystallites.

Table 2: Electron Microscopy Techniques for this compound Characterization
TechniquePrimary InformationTypical ResolutionKey Applications
SEMSurface morphology, particle shape and size~1 nmVisualizing crystal habit, assessing powder agglomeration researchgate.net
EDSElemental composition and distribution~1 µmConfirming stoichiometry, mapping elemental homogeneity cgs.gov.cz
TEMInternal nanostructure, crystal lattice, defects&lt;0.1 nmImaging atomic planes, identifying stacking faults, grain boundaries

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties

Atomic Force Microscopy (AFM) is a scanning probe technique that generates three-dimensional, topographical images of a surface with nanoscale resolution. azooptics.commdpi.com Unlike electron microscopy, AFM can be performed in air or liquid, requiring minimal sample preparation. mdpi.com

For this compound, AFM can be used to:

Image Surface Topography : Generate high-resolution 3D maps of crystal surfaces, revealing features such as growth steps, terraces, etch pits, and other defects. mdpi.com

Quantify Surface Roughness : Provide quantitative data on the smoothness or roughness of a crystal face or a thin film. nih.gov

Probe Localized Properties : In addition to topography, advanced AFM modes can map variations in local properties across a surface, such as friction (Lateral Force Microscopy), elasticity (Force Modulation Microscopy), and adhesion. mdpi.com This allows for the identification of different domains or phases on the material's surface.

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Processes

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. nih.gov

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. nih.gov This technique is essential for determining the thermal stability of this compound. It can identify the temperature ranges where decomposition occurs and quantify the mass loss associated with each step. For hydrated forms of the compound, TGA can precisely determine the temperature of dehydration and the number of water molecules present. nih.gov

Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events, even those not associated with a change in mass. For this compound, DSC can identify:

Phase Transitions : Endothermic or exothermic peaks on the DSC curve can indicate solid-state phase transitions (polymorphic transformations). ucs.br

Decomposition : The exothermic or endothermic nature of decomposition processes can be characterized. nih.govresearchgate.net

Crystallization : If the material is prepared in an amorphous state, DSC can identify the temperature at which crystallization occurs.

By combining TGA and DSC, a comprehensive understanding of the thermal behavior of this compound can be achieved, detailing its stability, dehydration processes, phase transitions, and decomposition pathway. nih.gov

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Rubidium Hexacyanoferrate(II) Architectures

Future research will likely focus on the rational design and synthesis of new rubidium hexacyanoferrate(II) structures to enhance their functional properties. The traditional co-precipitation method, while simple and scalable, often results in nanoparticles with a high number of vacancies and less-than-optimal crystallinity. researchgate.net The exploration of alternative synthesis strategies is crucial.

Key areas of investigation include:

Hierarchical and Nanostructured Materials: Creating complex architectures such as hollow multivoid nanocuboids or core-shell structures could facilitate faster ion and electron transport, which is beneficial for applications in energy storage. rsc.org The synthesis of rubidium-containing bioactive glass nanoparticles (Rb-BGNs) with controlled sizes below 100 nm has already suggested the potential for creating effective bioactive fillers. dergipark.org.tr

Composites and Hybrids: Integrating rubidium hexacyanoferrate(II) with conductive materials like carbon nanotubes, graphene, or conducting polymers can create nanocomposites with superior electrochemical performance. nih.gov Another promising avenue is the development of hybrid materials combining metal-organic frameworks (MOFs) with hexacyanoferrates. For instance, a composite of potassium cobalt hexacyanoferrate with a MOF demonstrated a significantly larger surface area and an eight-fold increase in rubidium ion uptake kinetics. researchgate.netresearchgate.net

Control of Crystallinity and Morphology: Advanced synthesis techniques such as solvothermal methods, microwave-assisted synthesis, and acid decomposition could yield materials with higher crystallinity and fewer defects. tudelft.nlrsc.orgroyalsocietypublishing.org Precise control over particle size and shape is essential, as these parameters significantly influence the material's electrochemical behavior. researchgate.net

Synthesis ApproachPotential ArchitectureTargeted Advantage
Template-assisted SynthesisHollow Nanocuboids, NanotubesEnhanced ion/electron kinetics, increased surface area rsc.org
MOF Composite FormationMOF-Hexacyanoferrate HybridsHigh selectivity, improved stability, greater surface area researchgate.netresearchgate.net
Co-precipitation with AdditivesGraphene/Carbon Nanotube CompositesImproved electrical conductivity and mechanical stability nih.govresearchgate.net
Microwave-assisted SolvothermalHigh-quality nanocrystalsLow water content, good thermal stability, high purity rsc.org

Deeper Understanding of Structure-Function Relationships at the Atomic and Molecular Levels

A fundamental understanding of how the atomic and molecular structure of rubidium hexacyanoferrate(II) dictates its macroscopic properties is essential for designing next-generation materials. Future research should leverage advanced characterization techniques and theoretical modeling to elucidate these relationships.

Key research objectives include:

Investigating Charge Transfer Mechanisms: In materials like rubidium manganese hexacyanoferrate, external stimuli can induce charge-transfer-based phase transitions. researchgate.net Probing the electron transfer dynamics using time-resolved X-ray absorption spectroscopy can reveal how factors like rubidium content influence these transitions. researchgate.neteurekaselect.com

Role of Defects and Vacancies: The presence of [Fe(CN)6] vacancies and coordinated water molecules significantly impacts the electrochemical properties and ionic conductivity of hexacyanoferrate analogues. researchgate.net Quantifying these defects and understanding their influence on ion insertion/extraction pathways is a critical research area.

Ion Mobility and Transport: The open framework structure of hexacyanoferrates creates channels for ion movement. tudelft.nl Theoretical calculations can help map the migration pathways for rubidium and other ions, determining the energy barriers for diffusion and identifying bottlenecks in the structure. rsc.org Combined experimental and theoretical studies have shown that while the core structure of aqueous hexacyanoferrate(II) is stable in the presence of counterions like potassium, the ions themselves are highly mobile. researchgate.net

Structural FeatureFunctional Property AffectedFuture Research Focus
Crystal Phase (e.g., cubic vs. tetragonal)Magnetic and Optical PropertiesIn-situ diffraction studies under external stimuli (light, temperature) researchgate.net
[Fe(CN)6] Vacancy ConcentrationIon Storage Capacity, Cycling StabilityControlled synthesis to minimize/optimize vacancies; correlating defect density with electrochemical performance researchgate.net
Interstitial Water ContentIonic Conductivity, Structural StabilityNon-aqueous synthesis routes; thermal analysis to quantify water content rsc.org
Particle Size and MorphologyRate Capability, Electrode-Electrolyte InterfaceSize-controlled synthesis and its effect on battery performance researchgate.net

Development of Sustainable and Cost-Effective Production Methods

For widespread industrial application, the production of rubidium hexacyanoferrate(II) must be both economically viable and environmentally sustainable. Current methods often rely on relatively expensive precursors and can generate chemical waste. researchgate.net

Future research should prioritize:

Use of Abundant and Low-Cost Precursors: Investigating alternative sources for iron and cyanide, and optimizing the use of rubidium salts, is crucial. royalsocietypublishing.org The synthesis of Prussian blue analogues from abundant and non-toxic elements is a key advantage of this class of materials. tudelft.nl

Green Synthesis Routes: Developing synthesis methods that use water as a solvent, operate at ambient temperature and pressure, and minimize the use of hazardous reagents is a primary goal. tudelft.nl Exploring green synthesis approaches, such as using biological extracts, has been successful for other rubidium-based nanoparticles and could be adapted. dergipark.org.tr

Scalability and Process Optimization: Transitioning from laboratory-scale batches to continuous flow processes or other scalable industrial methods is necessary. researchgate.netroyalsocietypublishing.org Optimizing parameters like precursor concentration, flow rate, and temperature can significantly impact the final product's quality and cost. nih.gov A "crystal ripening microextraction" strategy has been proposed as a method that could substantially reduce energy consumption and increase recovery efficiency compared to traditional liquid-phase extraction. researchgate.net

Exploration of New Application Domains in Emerging Technologies

While rubidium hexacyanoferrate(II) and its analogues are known for ion exchange and battery applications, their unique properties make them candidates for a range of emerging technologies. tudelft.nlrsc.org The dual-use nature of many emerging chemical technologies necessitates careful consideration of their application to prevent misuse.

Promising new domains for exploration include:

Electrochemical Sensing: The stable framework and rich redox chemistry of hexacyanoferrates make them excellent materials for electrochemical sensors. nih.gov Research could focus on developing selective sensors for environmental pollutants, biological molecules, or industrial chemicals.

Catalysis and Nanozymes: Iron-based coordination polymers, including MOFs and Prussian blue analogues, can exhibit enzyme-like catalytic activity. rsc.org Future work could explore rubidium hexacyanoferrate(II) as a peroxidase mimic (nanozyme) for applications in biosensing, such as glucose detection. rsc.org

Energy Storage Beyond Batteries: The ability to intercalate various ions suggests potential use in other energy storage systems like supercapacitors or as components in thermoelectric generators. rsc.orgrsc.org

Selective Ion Capture: There is a growing demand for materials that can selectively capture valuable or hazardous ions. acs.org Building on its known affinity for alkali metals, rubidium hexacyanoferrate(II) could be engineered for targeted recovery of specific elements from industrial wastewater or brines. bohrium.comacs.orgmdpi.com

Emerging ApplicationKey Property of Rubidium Hexacyanoferrate(II)Research Opportunity
Electrochemical SensorsRedox activity, structural stabilityDesigning composites for enhanced sensitivity and selectivity nih.gov
Nanozymes/CatalysisLewis acid active sites, peroxidase-like activityInvestigating catalytic efficiency for specific organic reactions or biosensing rsc.org
Thermoelectric GeneratorsIonic conductivity, stable frameworkEvaluating thermoelectric properties and potential as a working fluid rsc.org
Selective Ion SeparationSpecific affinity for alkali metals, tunable frameworkModifying the structure to target other critical elements for recovery bohrium.commdpi.com

Computational Design and Rational Discovery of Rubidium Hexacyanoferrate(II)-Based Materials

Computational methods are becoming indispensable tools for accelerating materials discovery and providing deep insights that are difficult to obtain experimentally. Applying these techniques to rubidium hexacyanoferrate(II) can guide the synthesis of materials with tailored properties.

Future computational efforts should include:

High-Throughput Screening: Using computational databases and algorithms to screen vast numbers of potential compositions and structures of hexacyanoferrate analogues to identify promising candidates for specific applications.

Density Functional Theory (DFT) Calculations: Employing DFT to predict fundamental properties such as electronic structure, ion migration barriers, and voltage profiles in battery applications. rsc.org This approach can also be used to understand the mechanics of bond activation at the catalyst surface. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of ions within the hexacyanoferrate framework to understand transport mechanisms and the role of solvents and defects. researchgate.net

Machine Learning (ML) Models: Developing ML models trained on experimental and computational data to predict the properties of new materials, thereby reducing the need for extensive trial-and-error synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.